molecular formula C26H23F3N4O6S B022447 Tosufloxacin tosylate CAS No. 115964-29-9

Tosufloxacin tosylate

Cat. No.: B022447
CAS No.: 115964-29-9
M. Wt: 576.5 g/mol
InChI Key: CSSQVOKOWWIUCX-UHFFFAOYSA-N
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Description

Tosufloxacin tosylate is a third-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive bacteria, chlamydia, and anaerobic bacteria. Developed by Toyama Chemical Co., Ltd. in 1986, it was commercially available by 1990 . This compound is used to treat various infections, including respiratory, biliary tract, urinary tract, and gastrointestinal infections .

Scientific Research Applications

Tosufloxacin tosylate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Tosufloxacin tosylate is a fluoroquinolone antibiotic . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, this compound prevents bacterial DNA from unwinding and duplicating, thereby stopping bacterial growth.

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by binding to their active sites. This binding inhibits the enzymes’ ability to separate the DNA strands, leading to the inhibition of DNA replication. As a result, the bacteria cannot reproduce and grow, leading to their eventual death .

Biochemical Pathways

It is known that the drug’s inhibition of dna gyrase and topoisomerase iv disrupts bacterial dna replication and transcription, which are critical processes in the bacterial life cycle .

Pharmacokinetics

A study on the pharmacokinetics and safety assessment of this compound has been published , indicating ongoing research in this area.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing DNA replication, the drug stops bacteria from reproducing, leading to a decrease in the number of bacteria and helping the immune system to eliminate the infection .

Safety and Hazards

Tosufloxacin tosylate has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity . More detailed safety data can be found in the Safety Data Sheet .

Biochemical Analysis

Biochemical Properties

Tosufloxacin tosylate is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. It interferes with the function of bacterial cells by inhibiting DNA gyrase and topoisomerase IV, which are crucial for DNA replication . This leads to the death of the bacterial cells and the resolution of the infection .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for controlling the supercoiling of DNA during replication. This compound binds to these enzymes and prevents them from relaxing supercoiled DNA, thereby inhibiting DNA replication and bacterial cell division .

Temporal Effects in Laboratory Settings

Like other antibiotics, the effects of this compound are expected to be time-dependent, with the drug exerting its antibacterial effects as long as sufficient concentrations are maintained in the body .

Dosage Effects in Animal Models

Like other antibiotics, the efficacy of this compound is likely to be dose-dependent, with higher doses resulting in greater antibacterial activity .

Metabolic Pathways

As a fluoroquinolone antibiotic, it is likely metabolized in the liver and excreted in the urine .

Transport and Distribution

Like other fluoroquinolone antibiotics, it is likely distributed widely in the body, including in the tissues and fluids, following oral administration .

Subcellular Localization

As a DNA gyrase and topoisomerase IV inhibitor, it is likely to be localized in the bacterial cell where these enzymes are found .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tosufloxacin tosylate can be synthesized through various methods, including solvent evaporation, grinding, ultrasonic, and freeze-drying methods. The solvent evaporation method has been found to be the most effective, resulting in higher dissolution rates and better interaction between tosufloxacin and hydroxypropyl-β-cyclodextrin . The process involves dissolving tosufloxacin in a suitable solvent, followed by the addition of hydroxypropyl-β-cyclodextrin. The mixture is then evaporated to form an inclusion complex.

Industrial Production Methods: In industrial settings, this compound is produced by crystallization. The process involves dissolving tosufloxacin in a solvent, followed by the addition of a tosylate group. The solution is then cooled to precipitate the this compound crystals, which are filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Tosufloxacin tosylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace specific functional groups in the tosufloxacin molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties and improved solubility .

Comparison with Similar Compounds

  • Ofloxacin
  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin

Tosufloxacin tosylate stands out due to its enhanced antibacterial activity and improved pharmacokinetic properties, making it a valuable compound in the treatment of various bacterial infections.

Properties

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSQVOKOWWIUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100490-36-6 (Parent)
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8047842
Record name Tosufloxacin toluenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100490-94-6, 115964-29-9
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100490-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115964-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin tosilate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin toluenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSUFLOXACIN TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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